molecular formula C9H7FO B073319 6-Fluoro-1-indanone CAS No. 1481-32-9

6-Fluoro-1-indanone

Cat. No. B073319
CAS RN: 1481-32-9
M. Wt: 150.15 g/mol
InChI Key: LVUUCFIQQHEFEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-1-indanone and related compounds often involves methods such as Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation reactions. An efficient one-pot synthesis approach has been reported, utilizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins under superacidic conditions, highlighting the role of fluorine in enhancing the lipophilicity, bioavailability, and uptake of these molecules (Prakash et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound analogs has been explored through X-ray crystallography, revealing diverse conformations and crystal packing patterns. The presence of fluorine influences the molecular geometry and intermolecular interactions, contributing to the unique physical and chemical properties of these compounds (Garcia et al., 1995).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. These reactions enable the synthesis of complex organic molecules with potential applications in drug discovery and material science. The fluorine atom in these compounds plays a crucial role in modulating their reactivity and selectivity in chemical transformations (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. Fluorination can enhance the compound's stability, volatility, and solubility in organic solvents, making them more suitable for various applications in organic synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are significantly affected by the fluorine atom. Fluorine's high electronegativity and small size allow it to influence the electron density distribution within the molecule, affecting its chemical behavior in reactions and interactions with biomolecules.

Scientific Research Applications

Electrochemical Synthesis

6-Fluoro-1-indanone has been explored in the context of electrochemical synthesis. The fluorination of indanone derivatives, like 1-indanone, was examined in an Et3N · 4HF ionic liquid, indicating a notable adsorption effect on yield and product selectivity. This research is crucial in understanding the electrochemical pathways and conditions favorable for synthesizing fluorinated compounds, including this compound (Ilayaraja & Noel, 2010).

Organic Synthesis and Pharmaceuticals

Indanones, closely related to this compound, are recognized as valuable intermediates in synthesizing pharmaceutical and biologically active compounds. Research has demonstrated efficient methods for synthesizing fluorinated indanones, which play a pivotal role in drug design due to their enhanced lipophilicity and bioavailability owing to the presence of fluorine atoms (Prakash et al., 2010).

Fluorination of Ketones

The direct α-fluorination of ketones, including derivatives of 1-indanone, has been achieved using specific fluorination reagents. This process allows the regiospecific introduction of fluorine atoms into the ketone framework, demonstrating the versatility and importance of fluorine chemistry in modifying organic molecules, potentially including this compound for specific applications (Stavber et al., 2002).

Material Science and Electronics

This compound derivatives have been explored in material science, particularly in the synthesis of organic semiconductors. Their conjugated structures and the ability to fine-tune electronic properties make them suitable for applications in organic field effect transistors (OFET) and organic photovoltaics (OPV). The incorporation of fluorine atoms can significantly alter the electronic properties, making these compounds highly relevant in advanced electronic applications (Frederickson et al., 2017).

Polymer Solar Cells

In the field of renewable energy, this compound derivatives have been utilized in the design of fused-ring electron acceptors for polymer solar cells. The introduction of fluorine substituents into these molecules has shown to enhance electron mobility, alter absorption spectra, and improve photovoltaic properties, marking their significance in the development of high-efficiency solar energy devices (Dai et al., 2017).

Chemical Synthesis and Bioconversion

This compound and its derivatives are involved in various chemical synthesis and bioconversion processes. For instance, they have been used in the directed evolution of enzymes for improved selectivity in the bioconversion of indene to key intermediates in pharmaceutical synthesis. This highlights the compound's role in biotechnological applications and drug manufacturing processes (Zhang et al., 2000).

Safety and Hazards

6-Fluoro-1-indanone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water .

Mechanism of Action

Target of Action

This compound is a fluorinated building block , and it’s often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

The mode of action of 6-Fluoro-1-indanone is also not well-documented. As a building block, it’s likely that its mode of action depends on the specific context of the compound it’s incorporated into. The fluorine atom in the compound could potentially interact with various biological targets, but the specifics would depend on the overall structure of the final compound .

Biochemical Pathways

Given its use as a building block in the synthesis of various compounds, it’s likely that the pathways it affects would be highly dependent on the specific compound it’s a part of .

Pharmacokinetics

It has a molecular weight of 150.15 and is soluble in methanol . Its GI absorption is predicted to be high, and it’s predicted to be BBB permeant . These properties suggest that it could potentially have good bioavailability, but this would need to be confirmed with further studies.

Result of Action

As a building block, its effects would likely be dependent on the specific compound it’s incorporated into .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a sealed container in a dry, room temperature environment . Additionally, it’s important to avoid dust formation when handling the compound .

properties

IUPAC Name

6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUUCFIQQHEFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364046
Record name 6-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1481-32-9
Record name 6-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1-indanone
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Synthesis routes and methods

Procedure details

A solution of 3-(4-fluorophenyl)propionyl chloride (287.6 g, 1.5 mol) in dichloromethane (1.4 L) was added dropwise during 3 h to an ice-cold, mechanically stirred suspension of aluminum chloride (226.0 g, 1.7 mol, Aldrich) in dichloromethane (2.2 L) under nitrogen. The resulting yellowish-black solution was refluxed for 5 h and allowed to cool to room temperature. The solution was washed successively with water (2 L), 1N sodium hydroxide (2 L), water (2 L) and brine (2 L). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to a tan solid (229.1 g, 99%). The solid was recrystallized from dichloromethane-hexane to give 215.7 g (93%) of 6-fluoro-1-indanone as off-white crystals, m.p., 57°-59° C.;
Quantity
287.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

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